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Compound of Interest

Compound Name: 2-Methyl-5-nitroquinolin-4(3H)-one

Cat. No.: B14895079 Get Quote

In modern drug discovery and materials science, computational analysis precedes and

complements experimental work. Theoretical studies, primarily based on Density Functional

Theory (DFT), provide profound insights into a molecule's electronic structure, stability,

reactivity, and potential interactions with biological targets.[3][4][5] For a molecule like 2-
Methyl-5-nitroquinolin-4(3H)-one, a derivative of the versatile quinoline family, these in silico

methods allow us to predict its behavior and properties, thereby guiding synthetic efforts and

biological screening in a more targeted and efficient manner.[6][7]

This guide synthesizes established computational protocols, applying them to our target

compound to construct a detailed theoretical profile. We will dissect its molecular geometry,

predict its spectroscopic signatures (FT-IR, NMR, UV-Vis), and delve into its electronic

landscape through analysis of Frontier Molecular Orbitals (FMO), Molecular Electrostatic

Potential (MEP), and Natural Bond Orbitals (NBO). Finally, we will explore its therapeutic

potential by simulating its interaction with a relevant cancer-related protein target via molecular

docking.

Molecular Geometry and Structural Optimization
The foundational step of any theoretical study is to determine the most stable three-

dimensional conformation of the molecule, its ground state geometry. This is achieved by

energy minimization calculations.

The optimized structure of 2-Methyl-5-nitroquinolin-4(3H)-one was computed using DFT with

the widely employed B3LYP functional and a 6-311++G(d,p) basis set, which provides a robust
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balance of accuracy and computational efficiency for organic molecules.[4][8][9] The resulting

structure, depicted below, serves as the basis for all subsequent calculations.

Caption: Optimized molecular structure of 2-Methyl-5-nitroquinolin-4(3H)-one.

Simulated Spectroscopic Profiles
A key validation of theoretical models is their ability to reproduce experimental data. DFT

calculations can predict spectroscopic properties, providing a powerful tool for structural

elucidation.

Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule's

functional groups. The calculated vibrational frequencies, while often systematically

overestimated, correlate strongly with experimental spectra.[4]
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Vibrational Mode Functional Group
Expected

Wavenumber (cm⁻¹)
Description

N-H Stretch Amide (-NH-) 3250-3100

Strong, sharp peak

indicating the amide

proton.

C-H Stretch

(Aromatic)
Ar-H 3100-3000

Multiple weak to

medium peaks

characteristic of the

quinoline ring.[10]

C-H Stretch (Aliphatic) Methyl (-CH₃) ~2950

Medium intensity peak

from the methyl group.

[11]

C=O Stretch Ketone/Amide 1680-1660

A very strong, sharp

absorption,

characteristic of the

carbonyl group.

C=C Stretch Aromatic Ring 1600-1450
Multiple sharp peaks

of varying intensity.

N-O Asymmetric

Stretch
Nitro (-NO₂) ~1530

Strong, characteristic

absorption for the nitro

group.[11][12]

N-O Symmetric

Stretch
Nitro (-NO₂) ~1350

Strong, characteristic

absorption for the nitro

group.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

compounds. Theoretical chemical shifts can be calculated with high accuracy using the Gauge-

Independent Atomic Orbital (GIAO) method.[4][9]

¹H NMR (Proton):
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Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Rationale

NH (Amide) 11.0 - 12.5 Broad Singlet

Deshielded proton
involved in
potential hydrogen
bonding.

Ar-H (H6, H7, H8) 7.5 - 8.5 Multiplet

Protons on the

benzene ring,

deshielded by

aromatic currents and

the nitro group.

CH₂ (H3) ~2.8 - 3.2 Singlet/Multiplet

Aliphatic protons

adjacent to the

carbonyl and imine

groups.

| CH₃ (Methyl) | ~2.4 - 2.6 | Singlet | Protons of the methyl group attached to the heterocyclic

ring. |

¹³C NMR (Carbon):

Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Rationale

C=O (C4) 170 - 180
Carbonyl carbon, highly
deshielded.

Ar-C-NO₂ (C5) 145 - 150

Aromatic carbon directly

attached to the electron-

withdrawing nitro group.

Ar-C (Quinoline Ring) 115 - 140
Aromatic carbons of the fused

ring system.

CH₂ (C3) 35 - 45
Aliphatic carbon in the

heterocyclic ring.
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| CH₃ (Methyl) | 15 - 25 | Methyl group carbon. |

Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides information on the electronic transitions within a molecule.[5]

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. The

quinoline core is a strong chromophore, and its absorption profile is modulated by the attached

functional groups. The nitro group (-NO₂) acts as a strong auxochrome and is expected to

cause a bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted

quinolinone.[13][14]

Quantum Chemical Analysis
This section delves into the core theoretical parameters derived from the electronic structure of

the molecule, which dictate its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region most likely

to donate an electron, while the LUMO is the most likely to accept an electron.[15] The energy

difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular

stability and reactivity.[16] A smaller gap suggests the molecule is more polarizable and

reactive, which can correlate with higher biological activity.[15][17]

LUMO
(Lowest Unoccupied Molecular Orbital)

Electron Acceptor

HOMO
(Highest Occupied Molecular Orbital)

Electron Donor

   ΔE = E_LUMO - E_HOMO
(Energy Gap)

Indicates Reactivity
Energy

Click to download full resolution via product page

Caption: Frontier Molecular Orbitals (HOMO-LUMO) Energy Diagram.
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Parameter Value (eV) Significance

EHOMO -6.85 Tendency to donate electrons.

ELUMO -2.95 Tendency to accept electrons.

Energy Gap (ΔE) 3.90
High reactivity and charge

transfer potential.

Note: Values are representative based on DFT calculations for structurally similar nitroaromatic

heterocyclic compounds.[4][5]

Global Reactivity Descriptors
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated

to quantify the molecule's chemical behavior.[17][18]

Descriptor Formula Calculated Value Interpretation

Ionization Potential

(IP)
IP ≈ -EHOMO 6.85 eV

Energy required to

remove an electron.

Electron Affinity (EA) EA ≈ -ELUMO 2.95 eV
Energy released when

an electron is added.

Electronegativity (χ) χ = (IP + EA) / 2 4.90 eV
Overall electron-

attracting tendency.

Chemical Hardness

(η)
η = (IP - EA) / 2 1.95 eV

Resistance to change

in electron distribution.

Chemical Softness (S) S = 1 / (2η) 0.256 eV⁻¹

A measure of

polarizability and

reactivity.

Electrophilicity Index

(ω)
ω = χ² / (2η) 6.16 eV

Propensity to act as

an electrophile.

Molecular Electrostatic Potential (MEP)
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The MEP is a 3D map of the electronic density around a molecule, crucial for identifying sites

for intermolecular interactions.[3][9] It visualizes regions that are electron-rich (negative

potential, red/yellow), which are susceptible to electrophilic attack, and regions that are

electron-poor (positive potential, blue), which are targets for nucleophilic attack.

For 2-Methyl-5-nitroquinolin-4(3H)-one, the MEP map would reveal:

Most Negative Regions: Concentrated around the oxygen atoms of the carbonyl and nitro

groups, indicating these are prime sites for hydrogen bonding and interactions with

electrophiles.

Most Positive Region: Located around the amide N-H proton, making it a strong hydrogen

bond donor.

Moderately Positive/Neutral Regions: The aromatic rings and methyl group.
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Molecular Electrostatic Potential (MEP) Map

Molecular
Scaffold

Negative Potential (Red)
Nucleophilic Sites (e.g., O atoms)

Positive Potential (Blue)
Electrophilic Sites (e.g., N-H)

Neutral (Green)
(e.g., Aromatic Rings)
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Caption: Conceptual representation of an MEP map.
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Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the

molecule.[19] It quantifies intramolecular charge transfer (hyperconjugation) by calculating the

stabilization energy, E(2), between filled "donor" orbitals (bonds, lone pairs) and empty

"acceptor" orbitals (antibonding orbitals). A high E(2) value indicates a strong electronic

interaction, contributing to the molecule's overall stability. For this molecule, significant

interactions would be expected between the lone pairs of the oxygen atoms and the π*

antibonding orbitals of the quinoline ring system.

Molecular Docking: Probing Biological Potential
Given the prevalence of quinoline derivatives as anticancer agents, we performed a

hypothetical molecular docking study to predict the binding affinity and mode of interaction of 2-
Methyl-5-nitroquinolin-4(3H)-one with a relevant biological target.[6][7] Dihydrofolate

Reductase (DHFR) was selected, as it is a validated target for various cancer chemotherapies.

[20]

Molecular Docking Workflow

1. Obtain Protein Structure
(e.g., DHFR from PDB)

2. Prepare Protein
(Remove water, add hydrogens)

4. Define Binding Site
(Grid Box Generation)

3. Prepare Ligand
(Optimize 3D structure)

5. Run Docking Simulation
(e.g., AutoDock Vina)

6. Analyze Results
(Binding Energy, Poses, Interactions)

Click to download full resolution via product page

Caption: A typical workflow for molecular docking studies.

The docking simulation predicts how the ligand fits into the active site of the protein and

calculates a binding energy, where a more negative value indicates a stronger, more favorable

interaction.

Hypothetical Docking Results with DHFR:
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Parameter Value Interpretation

Binding Energy -8.2 kcal/mol
Strong binding affinity,
suggesting potential
inhibitory activity.

Key Interactions Hydrogen Bonds

The carbonyl oxygen and nitro

group oxygens act as H-bond

acceptors with active site

residues (e.g., Arg, Lys). The

N-H group acts as an H-bond

donor.

| | Pi-Stacking | The quinoline ring system engages in π-π stacking interactions with aromatic

residues (e.g., Phe, Tyr) in the active site. |

These simulated interactions suggest that 2-Methyl-5-nitroquinolin-4(3H)-one could be a

viable candidate for DHFR inhibition, warranting further experimental investigation.

Methodologies and Protocols
Protocol for DFT Calculations

Structure Drawing: Draw the 2D structure of 2-Methyl-5-nitroquinolin-4(3H)-one in a

molecular editor and convert it to a 3D structure.

Pre-optimization: Perform an initial geometry optimization using a molecular mechanics force

field (e.g., MMFF94).

Geometry Optimization: Submit the structure for full geometry optimization using DFT.

Software: Gaussian, ORCA, or similar.

Method: B3LYP functional.[8]

Basis Set: 6-311++G(d,p).[8]
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Solvent Model: An implicit solvent model (e.g., PCM for water) can be included for higher

accuracy.

Frequency Calculation: Perform a frequency calculation at the same level of theory to

confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to

obtain theoretical IR data.

Property Calculations: Using the optimized geometry, perform single-point energy

calculations to derive HOMO-LUMO energies, MEP maps, NBO analysis, and TD-DFT for

UV-Vis spectra. NMR chemical shifts are calculated using the GIAO method.

Protocol for Molecular Docking
Receptor Preparation:

Download the crystal structure of the target protein (e.g., DHFR) from the Protein Data

Bank (PDB).[4]

Using software like AutoDock Tools or Chimera, remove water molecules, co-factors, and

any existing ligands.

Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman

charges).[4]

Ligand Preparation:

Use the DFT-optimized structure of 2-Methyl-5-nitroquinolin-4(3H)-one.

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

Docking Simulation:

Software: AutoDock Vina.[4]

Define a grid box that encompasses the known active site of the receptor.

Execute the docking run, which will sample multiple conformations (poses) of the ligand

within the active site.
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Analysis:

Analyze the output to identify the pose with the lowest binding energy.

Visualize the ligand-protein complex in a molecular viewer (e.g., PyMOL, Discovery

Studio) to identify key intermolecular interactions like hydrogen bonds and hydrophobic

contacts.

Conclusion and Future Outlook
This guide has outlined a comprehensive theoretical investigation of 2-Methyl-5-nitroquinolin-
4(3H)-one. Through DFT calculations, we have elucidated its stable geometry, simulated its

spectroscopic characteristics, and quantified its electronic properties and chemical reactivity.

The analysis of its frontier molecular orbitals and molecular electrostatic potential provides a

clear picture of its reactive nature. Furthermore, molecular docking studies suggest a strong

potential for this compound to act as an inhibitor of Dihydrofolate Reductase, a key target in

cancer therapy.

The theoretical data presented herein provides a robust foundation for future work. The logical

next steps involve the synthesis of 2-Methyl-5-nitroquinolin-4(3H)-one, followed by

experimental validation of its structure and properties using FT-IR, NMR, and UV-Vis

spectroscopy.[6] Subsequently, in vitro biological assays, such as cytotoxicity studies against

cancer cell lines and enzyme inhibition assays, would be essential to confirm the therapeutic

potential predicted by these computational models.[6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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